molecular formula C29H36N8O7 B14906367 (R)-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1,3,6,7-tetrahydro-2H-purin-2-one (2S,3S)-2,3-dihydroxysuccinate

(R)-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1,3,6,7-tetrahydro-2H-purin-2-one (2S,3S)-2,3-dihydroxysuccinate

Cat. No.: B14906367
M. Wt: 608.6 g/mol
InChI Key: UDSNSTOSMSGHNS-YDNTVVNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1,3,6,7-tetrahydro-2H-purin-2-one (2S,3S)-2,3-dihydroxysuccinate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a purinone core with a quinazoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1,3,6,7-tetrahydro-2H-purin-2-one (2S,3S)-2,3-dihydroxysuccinate typically involves multiple steps, including the formation of the purinone core, the introduction of the quinazoline moiety, and the final coupling with the dihydroxysuccinate. Each step requires specific reaction conditions, such as temperature control, pH adjustments, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe for studying cellular processes. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand binding.

Medicine

In medicine, this compound has potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of ®-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1,3,6,7-tetrahydro-2H-purin-2-one (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound may influence signaling pathways, gene expression, or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purinone derivatives and quinazoline-based molecules. Examples are:

    Purinone Derivatives: Compounds with modifications on the purinone core, such as different substituents or functional groups.

    Quinazoline-Based Molecules: Compounds featuring the quinazoline moiety, often used in medicinal chemistry for their biological activity.

Uniqueness

The uniqueness of ®-8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1,3,6,7-tetrahydro-2H-purin-2-one (2S,3S)-2,3-dihydroxysuccinate lies in its combined structure, which allows for diverse interactions and applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a valuable compound for research and development.

Properties

Molecular Formula

C29H36N8O7

Molecular Weight

608.6 g/mol

IUPAC Name

8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-6H-purin-2-one;(2S,3S)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C25H30N8O.C4H6O6/c1-4-5-13-33-21-15-32(16-22-27-17(2)19-10-6-7-11-20(19)28-22)25(34)30(3)23(21)29-24(33)31-12-8-9-18(26)14-31;5-1(3(7)8)2(6)4(9)10/h6-7,10-11,18H,8-9,12-16,26H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t18-;1-,2-/m10/s1

InChI Key

UDSNSTOSMSGHNS-YDNTVVNCSA-N

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2)CC4=NC5=CC=CC=C5C(=N4)C)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2)CC4=NC5=CC=CC=C5C(=N4)C)C.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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